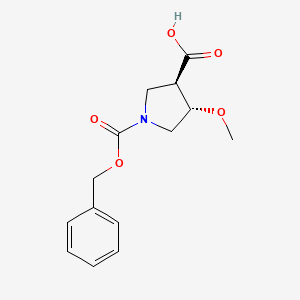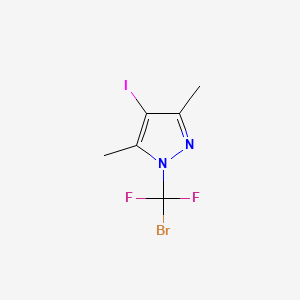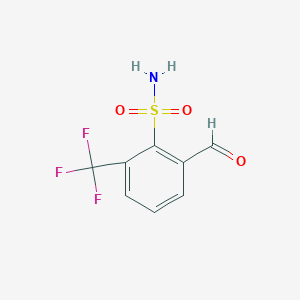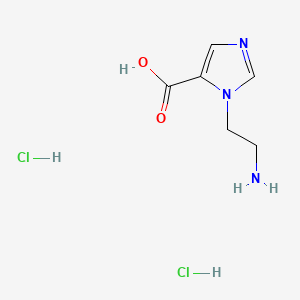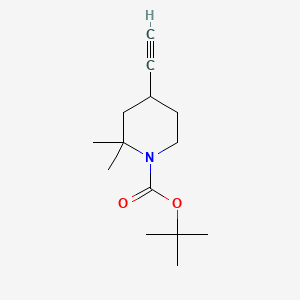![molecular formula C12H19NO3 B13466137 Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2866334-01-0](/img/structure/B13466137.png)
Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate: is a bicyclic compound with a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoethyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring or the tert-butyl ester group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate serves as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial in the design of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism by which tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison: Compared to similar compounds, tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to the presence of the oxoethyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other bicyclic compounds and enhances its utility in various applications.
Eigenschaften
CAS-Nummer |
2866334-01-0 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-4-9-8-12(9,13)5-7-14/h7,9H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
NDYCZOOXDDWBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



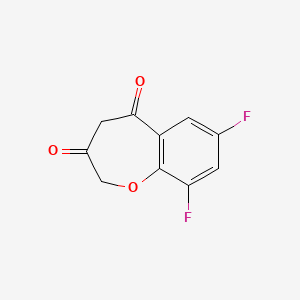
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
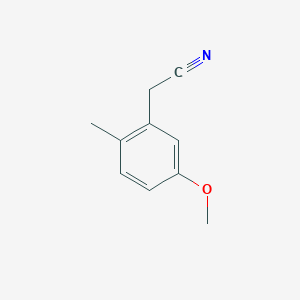

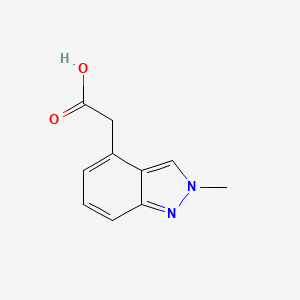
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
